Copper hydroxide phosphate (Cu2(OH)(PO4))

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper hydroxide phosphate (Cu2(OH)(PO4)) is an inorganic compound that has been extensively studied for its potential applications in various fields of science. It is a blue-green powder that is insoluble in water and is relatively commonly encountered as the hydrated species Cu2(PO4)OH, which is green and occurs naturally as the mineral libethenite .

Synthesis Analysis

Copper hydroxide phosphate (Cu2(OH)(PO4)) can be synthesized under mild hydrothermal conditions . In laboratories, it is prepared by the addition of phosphoric acid to an alkali copper salt such as copper hydroxide, or basic copper carbonate . A study also reported the synthesis of binder-free copper phosphate hydroxide thin films on stainless-steel substrates at 393 K via a facile hydrothermal method .Molecular Structure Analysis

The molecular structure of Copper hydroxide phosphate (Cu2(OH)(PO4)) has been characterized by single-crystal X-ray diffraction . The X-ray diffraction analysis confirmed the formation of orthorhombic-structured copper phosphate hydroxide thin films with uniform microstrip-like morphology .Chemical Reactions Analysis

The electrochemical performance of Copper hydroxide phosphate (Cu2(OH)(PO4)) as an anode material for lithium-ion batteries (LIBs) was investigated . The Cu2(OH)(PO4) anode undergoes the conversion reaction with Li+ ions during the lithium storage process .Mécanisme D'action

The mechanism of action of Copper hydroxide phosphate (Cu2(OH)(PO4)) is not fully understood, but it is believed to be due to its ability to act as a Lewis acid catalyst. It has been shown to effectively catalyze several chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.

Safety and Hazards

Copper hydroxide phosphate (Cu2(OH)(PO4)), like most copper compounds, needs to be handled with care. While copper is an essential micronutrient for many organisms, excessive amounts can have toxic effects . Therefore, care must be taken to properly dispose of Copper hydroxide phosphate and minimize its release into the environment .

Orientations Futures

There are several future directions for the study of Copper hydroxide phosphate (Cu2(OH)(PO4)). One potential direction is the investigation of its potential applications in the field of energy storage, particularly as an electrode material in lithium-ion batteries. Another promising area of research is the development of high-performance supercapacitors .

Propriétés

Numéro CAS |

12158-74-6 |

|---|---|

Formule moléculaire |

CuHO5P-4 |

Poids moléculaire |

175.52 g/mol |

Nom IUPAC |

copper;hydroxide;phosphate |

InChI |

InChI=1S/Cu.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

Clé InChI |

NDQOBWIGKSDHAZ-UHFFFAOYSA-J |

SMILES |

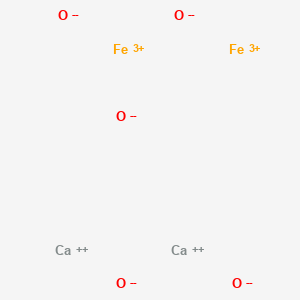

[OH-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2] |

SMILES canonique |

[OH-].[O-]P(=O)([O-])[O-].[Cu] |

| 12158-74-6 | |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)